5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one
Description
5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is a pyrazinone derivative featuring a 4-aminophenyl substituent at position 5 and a methyl group at position 4. This heterocyclic compound serves as a key intermediate in synthesizing bioactive molecules, particularly in agrochemical and pharmaceutical research. Its derivatives exhibit herbicidal and antifungal activities, as demonstrated by inhibition rates exceeding 90% against Brassica campestris and Fusarium oxysporum in greenhouse studies .
Properties
CAS No. |
89541-82-2 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(4-aminophenyl)-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H11N3O/c1-7-11(13-6-10(15)14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
DMEDQBLHGZLWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC(=O)N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 2,3-dimethylpyrazine.
Nitration and Reduction: The 4-nitroaniline undergoes nitration to form 4-nitrophenylamine, which is then reduced to 4-aminophenylamine.
Cyclization: The 4-aminophenylamine is then reacted with 2,3-dimethylpyrazine under acidic conditions to form the pyrazinone ring.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the cyclization process, which is crucial for forming the pyrazinone core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazinone ring, potentially leading to the formation of dihydropyrazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydropyrazinone derivatives.
Substitution: Various substituted pyrazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazinone ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazinone vs. Pyrimidinone Derivatives
- 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one: The pyrazinone core (a six-membered ring with two nitrogen atoms at positions 1 and 4) contributes to planar geometry, facilitating π-π stacking with biological targets.
- Dihydropyrimidin-2(1H)-one Analogs: Compounds like 1-(4-aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one () replace the pyrazinone with a partially saturated pyrimidinone ring.
Triazole and Pyrazole Derivatives
- 5-(4-Aminophenyl)-4-phenyl-1,2,4-triazole-3-thione (): Replacing pyrazinone with a triazole-thione ring introduces sulfur, which may enhance metal-binding properties. This compound showed broad-spectrum antimicrobial activity, suggesting sulfur’s role in targeting bacterial enzymes .
- Pyrazolopyrimidinones (): Derivatives like 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one incorporate fused pyrazole and pyrimidinone rings. The increased ring rigidity improves selectivity for kinase inhibition but reduces synthetic accessibility .
Substituent Effects on Bioactivity
Key Observations :
- Aminophenyl Group: Present in the target compound and derivatives, this group is critical for hydrogen bonding and aromatic interactions. Its absence in pyrimidinone analogs () correlates with reduced herbicidal activity.
- Methyl vs. Chloro Substituents: The 6-methyl group in the target compound enhances lipophilicity, favoring membrane penetration in fungi.
Structure-Activity Relationship (SAR) Trends
Herbicidal Activity: Pyrazinones with electron-donating groups (e.g., 4-aminophenyl) show higher activity against B. campestris than electron-withdrawing substituents (e.g., chloro) .
Antimicrobial Potency: Triazole-thione derivatives () outperform pyrazinones in Gram-negative bacterial inhibition, likely due to thione-mediated disruption of bacterial membranes .
Metabolic Stability: Saturated dihydropyridinones () exhibit longer half-lives in vitro compared to aromatic pyrazinones, attributed to reduced oxidative metabolism .
Biological Activity
5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is . Its structure features a pyrazinone ring with an amino group and a methyl group, which contribute to its biological properties.
Biological Activity Overview
The biological activities of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's mechanism of action appears to involve the induction of apoptosis through oxidative stress pathways.
- Antimicrobial Properties : It has shown potential antimicrobial activity against several bacterial strains, indicating its usefulness in treating infections caused by resistant bacteria.
- Antioxidant Effects : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Activity
In a study conducted by researchers, 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one was tested for its cytotoxic effects using MTT assays. The results indicated that the compound had an IC50 value of approximately 15 µM against MCF-7 cells, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin, which has an IC50 of around 4 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one | MCF-7 | 15 |
| Doxorubicin | MCF-7 | 4 |
Antimicrobial Activity
The antimicrobial efficacy was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the range of 32-64 µg/mL, comparable to conventional antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The anticancer activity is believed to stem from the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis. This is supported by findings that show increased levels of reactive oxygen species (ROS) upon treatment with the compound. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
